molecular formula C11H16N2O2 B11895112 2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid

2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No.: B11895112
M. Wt: 208.26 g/mol
InChI Key: YPDFPXPYJDKHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine familyThe imidazo[1,2-a]pyridine scaffold is recognized for its wide range of biological activities, making it a valuable target for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the hydrogenation of imidazole and pyridine rings . The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis starting from commercially available chemicals. The process includes condensation, multicomponent reactions, oxidative coupling, and tandem reactions . These methods are designed to maximize yield and purity while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ethanol, glacial acetic acid, tetrahydrofuran, and methanol . Reaction conditions often involve refluxing the mixture to ensure complete reaction and high yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid is unique due to its specific structural features and the presence of the isopropyl group, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-7(2)9-6-13-5-3-4-8(11(14)15)10(13)12-9/h6-8H,3-5H2,1-2H3,(H,14,15)

InChI Key

YPDFPXPYJDKHCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN2CCCC(C2=N1)C(=O)O

Origin of Product

United States

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